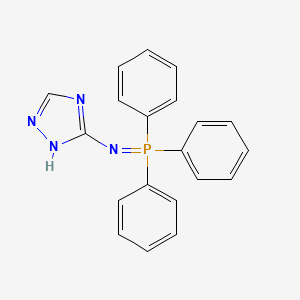

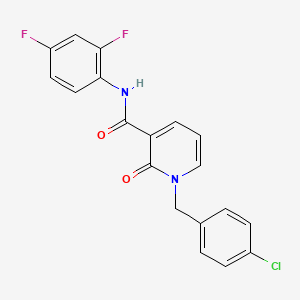

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Triphenylphosphoranylidene)aniline is a compound that has been reported as a new electrolyte additive for high performance lithium cobalt oxide (LiCoO2) electrodes during high voltage operations in lithium ion batteries .

Synthesis Analysis

The synthesis of related compounds often involves the use of triphenylphosphine . For instance, the synthesis of (Triphenylphosphoranylidene)acetonitrile involves the use of acetylenic esters .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystal structure determinations .Chemical Reactions Analysis

Triphenylphosphoranylidene compounds can engage in various reactions, forming products like olefins and phosphorimino compounds.Applications De Recherche Scientifique

Synthesis of Derivatives

N-(Triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine is used in the synthesis of various chemical compounds. For instance, it reacts with naphthoquinone diazide to form a unique 2-amino-1,2,3-triazole derivative, which undergoes further reactions such as aza-Wittig reaction with aldehydes. This synthesized compound has been found to be stable and exhibits high melting points, suggesting its utility in various chemical applications (Sun & Watson, 1997).

Condensation Reactions

It also plays a role in condensation reactions. An efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives uses (N-isocyanimino)triphenylphosphorane, showing its utility in creating complex organic molecules (Ramazani & Rezaei, 2010).

Synthesis of Poly(Amine-Imide)s

In polymer science, a triphenylamine-containing aromatic diamine synthesized from this compound has been used to create novel aromatic poly(amine-imide)s. These polymers are amorphous, soluble in organic solvents, and can be cast into films, suggesting their potential in material science applications (Cheng, Hsiao, Su, & Liou, 2005).

Alkylation Reaction

In another application, methyl (triphenylphosphoranylidene)acetate, a related compound, has been used to alkylate amines, acids, and phenols, demonstrating the compound's reactivity and usefulness in organic synthesis (Desmaële, 1996).

Host-Guest Chemistry

The compound has been studied in host-guest chemistry, particularly in amine inclusion compounds, showing its potential in molecular recognition and supramolecular chemistry (Foces-Foces, Llamas-Saiz, Claramunt, López, Elguero, Molina, Arques, & Obón, 1993).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

triphenyl(1H-1,2,4-triazol-5-ylimino)-λ5-phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4P/c1-4-10-17(11-5-1)25(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20-21-16-22-23-20/h1-16H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQYAKYUNBUSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=NC=NN2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)

![6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)

![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2678934.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)